molecular formula C11H8BrN3O3S B11298055 Methyl 5-[(3-bromobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate

Methyl 5-[(3-bromobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B11298055
M. Wt: 342.17 g/mol
InChI Key: XAGAMNISFQEYRJ-UHFFFAOYSA-N
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Description

Methyl 5-[(3-bromobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(3-bromobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of 3-bromobenzoyl chloride with 5-amino-1,2,3-thiadiazole-4-carboxylic acid methyl ester. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(3-bromobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzoyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiadiazole ring can participate in redox reactions under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the thiadiazole ring.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Methyl 5-[(3-bromobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-[(3-bromobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[(3-bromobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate is unique due to its specific substitution pattern and the presence of both a thiadiazole ring and a bromobenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl 5-[(3-bromobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound that has garnered interest due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H8_8BrN3_3O3_3S
  • Molecular Weight : 342.17 g/mol
  • Structure : The compound features a thiadiazole ring with a methyl ester group, a bromobenzoyl moiety, and an amino group, which contribute to its unique reactivity and biological activity .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Micrococcus luteus.
  • Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) as low as 0.21 μM .

Anticancer Activity

The compound also shows promising anticancer effects. Studies have highlighted its cytotoxicity against several cancer cell lines, including neuroblastoma and glioblastoma. Key findings include:

  • Mechanism of Action : It induces apoptosis in cancer cells by disrupting mitochondrial functions and activating caspase pathways .
  • In vitro Studies : The compound demonstrated potent growth inhibition in various cancer cell lines with LC50 values significantly lower than those of standard chemotherapeutics .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation .
  • Cell Signaling Modulation : It affects cellular signaling pathways that regulate apoptosis and cell survival .
  • Interaction with DNA : Molecular docking studies suggest that it may interact with DNA gyrase and other critical proteins involved in DNA replication .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the compound's efficacy against various pathogens, revealing moderate to potent activity across different strains.
    • Table 1 summarizes the MIC values for selected bacterial strains.
Bacterial StrainMIC (μM)
Staphylococcus aureus0.5
Escherichia coli0.21
Pseudomonas aeruginosa0.21
  • Cytotoxicity in Cancer Cells :
    • In vitro assays showed that the compound had an LC50 value of 200 nM against U87 glioblastoma cells, indicating high potency compared to existing treatments .

Properties

Molecular Formula

C11H8BrN3O3S

Molecular Weight

342.17 g/mol

IUPAC Name

methyl 5-[(3-bromobenzoyl)amino]thiadiazole-4-carboxylate

InChI

InChI=1S/C11H8BrN3O3S/c1-18-11(17)8-10(19-15-14-8)13-9(16)6-3-2-4-7(12)5-6/h2-5H,1H3,(H,13,16)

InChI Key

XAGAMNISFQEYRJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SN=N1)NC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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